molecular formula C8H5BrN2O2 B3295003 1h-Indazole-3-carbaldehyde,4-bromo-6-hydroxy- CAS No. 887568-96-9

1h-Indazole-3-carbaldehyde,4-bromo-6-hydroxy-

Cat. No.: B3295003
CAS No.: 887568-96-9
M. Wt: 241.04 g/mol
InChI Key: JOUKXUMGUFLSEM-UHFFFAOYSA-N
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Description

1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- is a derivative of indazole, a significant heterocyclic compound found in various natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 6th position on the indazole ring, along with a formyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 1H-indazole followed by formylation and hydroxylation reactions. For instance, the bromination of 1H-indazole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The formylation at the 3rd position can be carried out using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3. Hydroxylation at the 6th position can be achieved using hydroxylating agents such as hydrogen peroxide or other suitable oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes .

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the formyl, hydroxyl, and bromine groups allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 4-Bromo-1H-indazole
  • 6-Hydroxy-1H-indazole

Comparison: 1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to 1H-Indazole-3-carbaldehyde, the presence of the bromine and hydroxyl groups enhances its potential for substitution and oxidation reactions. Compared to 4-Bromo-1H-indazole and 6-Hydroxy-1H-indazole, the formyl group at the 3rd position provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

4-bromo-6-hydroxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-4(13)2-6-8(5)7(3-12)11-10-6/h1-3,13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUKXUMGUFLSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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